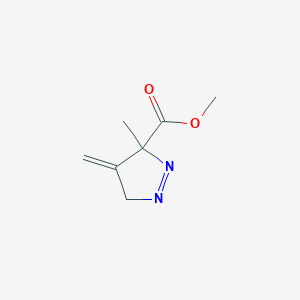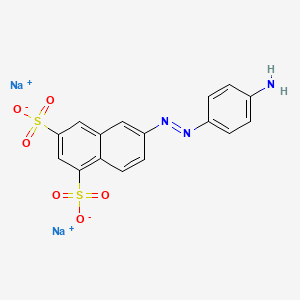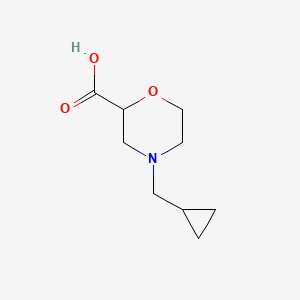
4-(Cyclopropylmethyl)morpholine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclopropylmethyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a cyclopropylmethyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine with cyclopropylmethyl bromide under basic conditions to form the intermediate 4-(Cyclopropylmethyl)morpholine. This intermediate is then subjected to carboxylation using carbon dioxide in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Cyclopropylmethyl)morpholine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
4-(Cyclopropylmethyl)morpholine-2-carboxylic acid is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(Cyclopropylmethyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the morpholine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
4-(Cyclopropylmethyl)morpholine: Lacks the carboxylic acid group.
2-Morpholinecarboxylic acid: Lacks the cyclopropylmethyl group.
4-(Cyclopropylmethyl)piperidine-2-carboxylic acid: Contains a piperidine ring instead of a morpholine ring.
Uniqueness
4-(Cyclopropylmethyl)morpholine-2-carboxylic acid is unique due to the presence of both the cyclopropylmethyl group and the morpholine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it valuable in various research applications .
Propiedades
Fórmula molecular |
C9H15NO3 |
|---|---|
Peso molecular |
185.22 g/mol |
Nombre IUPAC |
4-(cyclopropylmethyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO3/c11-9(12)8-6-10(3-4-13-8)5-7-1-2-7/h7-8H,1-6H2,(H,11,12) |
Clave InChI |
UUCGHPFZNFJNKF-UHFFFAOYSA-N |
SMILES canónico |
C1CC1CN2CCOC(C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


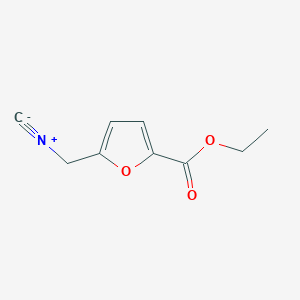
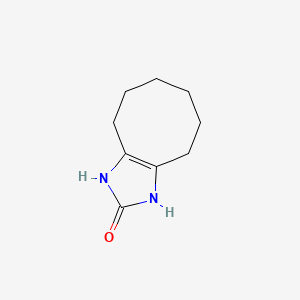
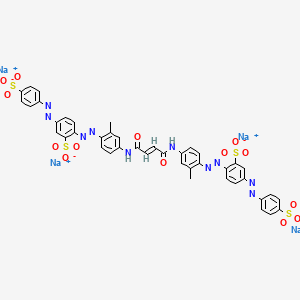
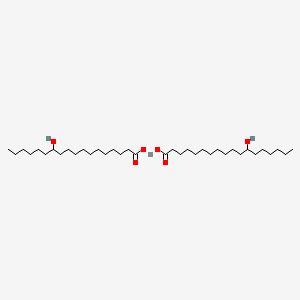

![Cyclohexane,[3-(ethoxymethoxy)propyl]-](/img/structure/B13792895.png)
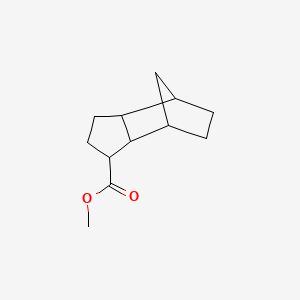
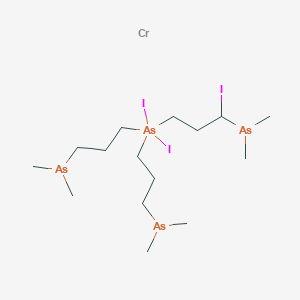
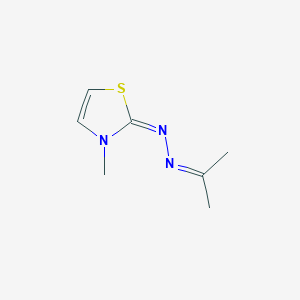
![N-Cyclopropyl-2-(2-isopropyl-5,6-dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13792927.png)
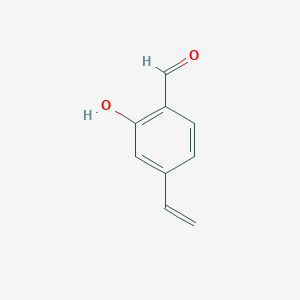
![2-[5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy]-2-methylbutanoate](/img/structure/B13792942.png)
